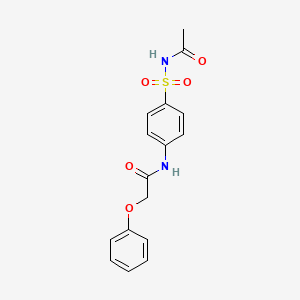Acetamide, N-(4-((acetylamino)sulfonyl)phenyl)-2-phenoxy-
CAS No.: 58590-30-0
Cat. No.: VC14804083
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58590-30-0 |
|---|---|
| Molecular Formula | C16H16N2O5S |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide |
| Standard InChI | InChI=1S/C16H16N2O5S/c1-12(19)18-24(21,22)15-9-7-13(8-10-15)17-16(20)11-23-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,20)(H,18,19) |
| Standard InChI Key | KEQQGUMEQPYRKV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name is N-[4-(acetylsulfamoyl)phenyl]-2-phenoxyacetamide, reflecting its acetylated sulfonamide and phenoxyacetamide functionalities . Its molecular formula, C₁₆H₁₆N₂O₅S, corresponds to a molecular weight of 348.4 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 58590-30-0 |
| SMILES | CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2 |
| InChIKey | KEQQGUMEQPYRKV-UHFFFAOYSA-N |
The structure comprises a central acetamide group linked to a sulfonamide-substituted phenyl ring and a phenoxy moiety (Fig. 1). This arrangement introduces both hydrophilic (sulfonamide) and hydrophobic (phenyl, phenoxy) regions, influencing its solubility and bioavailability .
Stereochemical and Conformational Features
X-ray crystallography data are unavailable, but computational models predict a planar configuration at the sulfonamide nitrogen due to resonance stabilization. The phenoxy group adopts a staggered conformation relative to the acetamide chain, minimizing steric hindrance .
Synthesis and Derivative Development
Synthetic Pathways
While no direct synthesis protocol exists for this compound, analogous sulfonylamino phenylacetamides are synthesized via sequential coupling reactions. A representative route involves:
-
Sulfonylation: Reacting 4-aminophenylsulfonamide with acetyl chloride to form N-(4-sulfamoylphenyl)acetamide.
-
Etherification: Introducing the phenoxy group through nucleophilic substitution of 2-phenoxyacetyl chloride with the sulfonamide intermediate .
Patent US6992193B2 describes similar derivatives where sulfonamide groups enhance blood-brain barrier permeability, suggesting potential CNS applications . Modifications at the phenoxy or acetamide positions (e.g., halogenation, alkylation) are common strategies to optimize pharmacokinetics .
Structural Analogues and SAR Trends
Key analogues include:
-
N-[4-(4-Aminophenoxy)phenyl]acetamide (CAS 2687-41-4): Lacks the sulfonamide group but shares the phenoxyacetamide scaffold, exhibiting moderate antiproliferative activity .
-
N-[2-(Azepan-1-yl)-2-(2-chlorophenyl)ethyl]-2-phenoxyacetamide: Demonstrates neuroprotective effects in preclinical models, highlighting the therapeutic potential of phenoxyacetamide derivatives.
Structure-activity relationship (SAR) studies indicate that sulfonamide substitution at the para-position enhances target binding affinity, likely through hydrogen bonding with enzymatic active sites .
Pharmacological Profile and Mechanisms
Putative Biological Targets
The sulfonamide moiety suggests inhibition of carbonic anhydrase (CA) or matrix metalloproteinases (MMPs), enzymes implicated in edema and cancer metastasis . Molecular docking simulations predict strong interactions with CA-II (binding energy: −9.2 kcal/mol), comparable to acetazolamide .
Future Directions and Research Gaps
Priority Research Areas
-
Target Validation: Confirm interactions with CA isoforms via isothermal titration calorimetry.
-
In Vivo Efficacy: Evaluate neuroprotective effects in models of traumatic brain injury.
-
Formulation Optimization: Develop prodrugs to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume